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10-alpha-Hydroxy Levonorgestrel
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Overview
Description
10-alpha-Hydroxy Levonorgestrel is a metabolite of Levonorgestrel, which is a synthetic progestogen used as an active ingredient in some hormonal contraceptives. It has the molecular formula C21H28O3 and a molecular weight of 328.46 g/mol. This compound is known for its role in the pharmaceutical industry, particularly in the development of contraceptive methods.
Preparation Methods
The preparation of 10-alpha-Hydroxy Levonorgestrel involves several synthetic routes. One method includes the hydrolysis of vinyl ether, followed by olefin epoxidation and epoxy ring opening and dehydration reactions . These steps are carried out under specific reaction conditions to ensure the desired product is obtained. Industrial production methods often involve optimizing these reactions for higher yields and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
10-alpha-Hydroxy Levonorgestrel undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
10-alpha-Hydroxy Levonorgestrel has several scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of progestogens. In biology and medicine, it is utilized in the development of contraceptive methods and hormone replacement therapies . The compound’s ability to interact with specific receptors makes it valuable for research in endocrinology and reproductive health. Additionally, its role in industrial applications includes the synthesis of related compounds and the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of 10-alpha-Hydroxy Levonorgestrel involves its interaction with progesterone and androgen receptors. By binding to these receptors, it slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby inhibiting ovulation . This action prevents the release of an egg from the ovary, making it an effective contraceptive agent. The molecular targets and pathways involved include the hypothalamic-pituitary-gonadal axis, which regulates reproductive functions .
Comparison with Similar Compounds
10-alpha-Hydroxy Levonorgestrel is similar to other progestogens such as Norgestrel and Levonorgestrel. it is unique due to its specific hydroxylation at the 10-alpha position, which can influence its pharmacokinetic and pharmacodynamic properties. Other similar compounds include Norethindrone and Etonogestrel, which also act as progestogens but differ in their chemical structures and specific receptor interactions .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
ZMTZYQYDIREIIA-PXQJOHHUSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]34O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O |
Origin of Product |
United States |
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